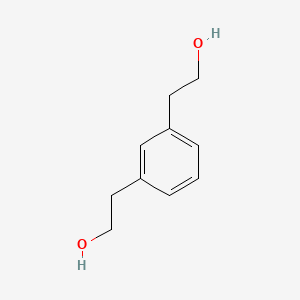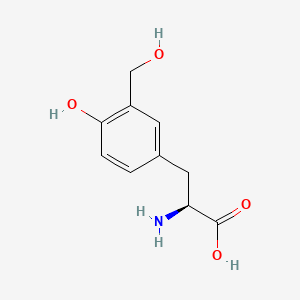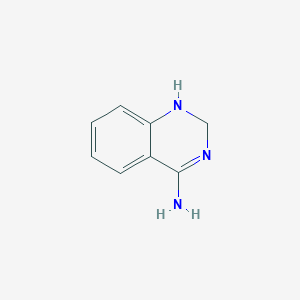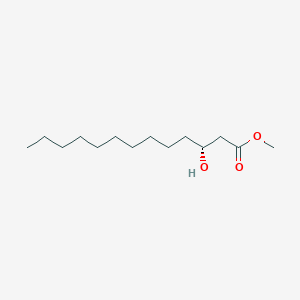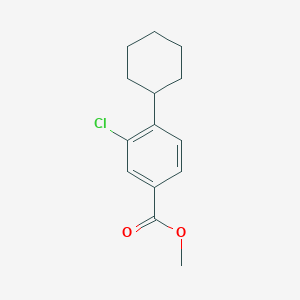
Methyl 3-chloro-4-cyclohexylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-4-cyclohexylbenzoate is an organic compound with the molecular formula C14H17ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom and the hydrogen atom in the meta position is replaced by a cyclohexyl group. The compound is often used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-cyclohexylbenzoate typically involves the esterification of 3-Chloro-4-cyclohexylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
化学反応の分析
Types of Reactions
Methyl 3-chloro-4-cyclohexylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-Chloro-4-cyclohexylbenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 3-Chloro-4-cyclohexylbenzoic acid and methanol.
Reduction: 3-Chloro-4-cyclohexylbenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-chloro-4-cyclohexylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-chloro-4-cyclohexylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methylbenzoic acid methyl ester
- 3-Chloro-4-ethylbenzoic acid methyl ester
- 3-Chloro-4-propylbenzoic acid methyl ester
Comparison
Methyl 3-chloro-4-cyclohexylbenzoate is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs with smaller alkyl groups. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
特性
分子式 |
C14H17ClO2 |
|---|---|
分子量 |
252.73 g/mol |
IUPAC名 |
methyl 3-chloro-4-cyclohexylbenzoate |
InChI |
InChI=1S/C14H17ClO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChIキー |
NNRDIPPDEUUSJO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


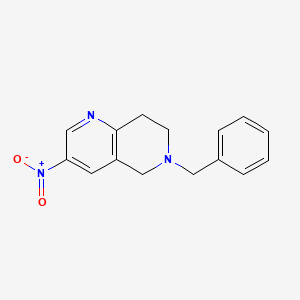

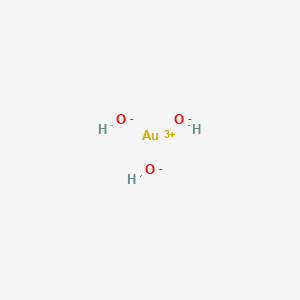
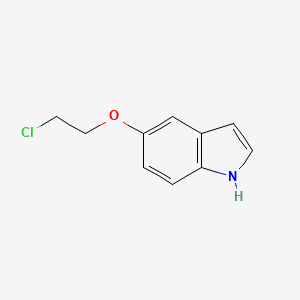
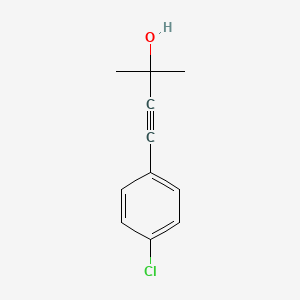
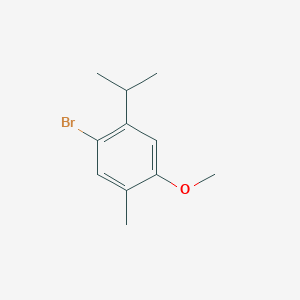
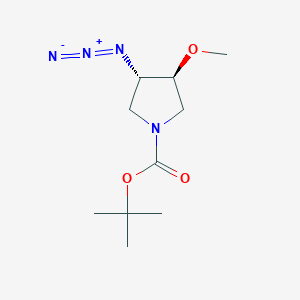
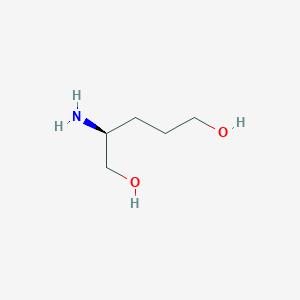

![(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1639848.png)
